molecular formula C20H18N4O4 B14963371 3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B14963371
M. Wt: 378.4 g/mol
InChI Key: FNSCTUAUKGDIEG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-Methylphenyl)-1,3,4-oxadiazole
  • 3,4-Dimethoxyphenyl derivatives

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H18N4O4/c1-12-5-4-6-14(9-12)20-23-22-18(27-20)11-17-21-19(24-28-17)13-7-8-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3

InChI Key

FNSCTUAUKGDIEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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